Sodium D-glutamate

Description

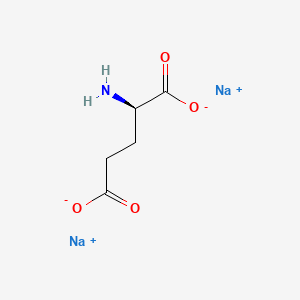

Structure

3D Structure of Parent

Properties

CAS No. |

28223-73-6 |

|---|---|

Molecular Formula |

C5H7NNa2O4 |

Molecular Weight |

191.09 g/mol |

IUPAC Name |

disodium;(2R)-2-aminopentanedioate |

InChI |

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |

InChI Key |

PXEDJBXQKAGXNJ-HWYNEVGZSA-L |

Isomeric SMILES |

C(CC(=O)[O-])[C@H](C(=O)[O-])N.[Na+].[Na+] |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Neutralization of D-glutamic Acid with Sodium Hydroxide

One of the traditional and fundamental methods to prepare Sodium D-glutamate is by neutralizing D-glutamic acid with sodium hydroxide or other sodium bases such as sodium carbonate or sodium bicarbonate. This reaction produces a concentrated aqueous solution of monosodium glutamate:

$$

\text{D-glutamic acid} + \text{NaOH} \rightarrow \text{Sodium D-glutamate (in solution)}

$$

- The purity of glutamic acid is critical; typically, a purity corresponding to a specific rotation of at least +29° (measured in 10% concentration HCl solution at 20°C) is preferred to ensure quality and crystallization efficiency.

- The reaction is conducted in aqueous medium, producing a solution from which MSG can be crystallized.

- The pH of the solution is adjusted to between 5.7 and 6.8 for optimal crystallization; pH above 7 leads to yellowing, ammoniacal odor, and hygroscopicity, which are undesirable for MSG as a condiment.

Fermentative Preparation Followed by Ion Exchange and Crystallization

A modern and energy-efficient industrial process involves fermentative production of monoammonium glutamate, which is then converted to monosodium glutamate by ion exchange and crystallization:

- Step (a): The fermentative solution containing monoammonium glutamate is contacted with a strong basic anion exchange resin in the hydroxide form. Glutamate ions attach to the resin, releasing ammonia into the solution.

- Step (b): The ammonia-containing solution undergoes distillation to recover volatile ammonia, which can be recycled back into the fermentation process.

- Step (c): The glutamate-loaded anion exchange resin is regenerated with sodium hydroxide solution, directly forming monosodium glutamate in solution.

- Step (d): Monosodium glutamate is crystallized from the purified solution.

This method benefits from:

Controlled Alcohol-Induced Crystallization

Crystallization of Sodium D-glutamate from aqueous solution is a critical step for obtaining high-purity, free-flowing crystals. A patented method involves:

- Partial seeding of the MSG solution with previously formed monosodium glutamate crystals.

- Controlled, slow addition of an alcohol (ethanol preferred, also methanol or isopropanol) over a period of at least 12 hours to induce a continuous supersaturation state.

- Stirring and temperature control (preferably 20–50°C, optimally ~30°C) during crystallization.

- Washing the crystalline product with ethanol-water mixtures to remove impurities.

| Parameter | Description / Value |

|---|---|

| Alcohol type | Ethanol (preferred), Methanol, Isopropanol |

| Alcohol addition rate | 5 to 40 pounds per hour per 100 pounds MSG solution |

| Alcohol volume ratio | Up to 3 volumes alcohol per volume of MSG solution |

| Temperature | 20–50°C (optimal ~30°C) |

| pH range for crystallization | 5.7 to 6.8 |

| Crystal morphology | Stout, stubby prisms (ethanol); slender prisms (methanol) |

| Crystal size | 100 to 150 mesh grain size |

| Packing density | ~50 pounds per cubic foot |

- The controlled addition of alcohol prevents dust formation and promotes growth of large, free-flowing crystals.

- Ethanol is superior to isopropanol due to better supersaturation control and faster crystallization.

- The process avoids yellow coloration and ammoniacal odor by maintaining proper pH and temperature.

- Washing steps with 70–95% ethanol remove residual mother liquor solids and impurities.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Neutralization of D-glutamic acid | D-glutamic acid + NaOH; pH 5.7–6.8; 20–50°C | Simple, direct chemical synthesis | Requires pure glutamic acid; crystallization challenges |

| Fermentative + Ion Exchange | Monoammonium glutamate solution; strong base anion resin; NaOH regeneration | Efficient ammonia recovery and recycling; energy-efficient | Requires fermentation setup; resin handling |

| Alcohol-induced crystallization | MSG aqueous solution + ethanol/methanol/isopropanol; slow alcohol addition; seeding crystals | Produces high-purity, dustless crystals; controlled crystal size | Time-consuming (≥12 hours); alcohol handling |

Research Findings and Analysis

- The fermentative method combined with ion exchange resin technology is favored in industrial settings due to its sustainability and energy efficiency, particularly because ammonia is recovered and recycled, reducing waste and cost.

- Crystallization using controlled alcohol addition is critical to obtain MSG in a form suitable for commercial use, addressing prior problems of dustiness and caking in MSG powders.

- The purity and specific rotation of starting glutamic acid significantly affect crystallization kinetics and final product quality, underscoring the importance of raw material quality control.

- Temperature and pH control during crystallization are essential to prevent degradation and discoloration, ensuring the sensory qualities of MSG remain intact.

Chemical Reactions Analysis

Types of Reactions

Sodium D-glutamate undergoes several types of chemical reactions:

Oxidation: Sodium D-glutamate can be oxidized to form various products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert sodium D-glutamate into other compounds, such as gamma-aminobutyric acid (GABA).

Substitution: Sodium D-glutamate can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

Oxidation: Products can include various oxidized forms of glutamic acid.

Reduction: Gamma-aminobutyric acid (GABA) is a major product of reduction reactions.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Food Industry Applications

Flavor Enhancer

Sodium D-glutamate is primarily recognized as a flavor enhancer in the food industry. It is often used to impart an umami taste, which enhances the overall flavor profile of various dishes. Research indicates that it can effectively reduce sodium content in food products while maintaining flavor intensity. A study highlighted that monosodium glutamate (MSG) could reduce sodium levels by up to 50% in certain packaged foods without compromising taste .

Nutritional Aspects

In addition to flavor enhancement, sodium D-glutamate plays a role in nutrition. It is a source of glutamate, an amino acid that serves as a neurotransmitter and is essential for various metabolic processes. The incorporation of sodium D-glutamate in food products can contribute to the nutritional value, particularly in protein-rich diets .

| Application | Description |

|---|---|

| Flavor Enhancement | Enhances umami taste and overall flavor profile. |

| Sodium Reduction | Can reduce sodium content by up to 50% in foods. |

| Nutritional Value | Provides essential amino acids for metabolic processes. |

Pharmaceutical Applications

Neurotransmitter Function

Sodium D-glutamate is involved in neurotransmission and has been studied for its potential role in neurological health. Research has shown that D-glutamate may influence synaptic plasticity and cognitive functions, making it a candidate for further investigation in neuropharmacology .

Potential Therapeutic Uses

Recent studies have explored the implications of D-glutamate accumulation under stress conditions in bacteria, suggesting potential links to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). The findings indicate that elevated levels of D-glutamate may contribute to neuronal damage, prompting further research into its therapeutic applications .

| Application | Description |

|---|---|

| Neurotransmitter | Plays a role in synaptic plasticity and cognitive functions. |

| Therapeutic Potential | Investigated for links to neurodegenerative diseases like ALS. |

Biotechnological Applications

Microbial Production

Sodium D-glutamate is produced by certain bacterial strains and has been studied for its biosynthetic pathways. The enzyme Glutamate Racemase facilitates the interconversion between D- and L-glutamate, making it a target for antimicrobial drug design . This application highlights the compound's significance in biotechnology and microbiology.

Stress Response Studies

Research involving Escherichia coli has demonstrated that sodium D-glutamate accumulates under stress conditions, providing insights into microbial adaptation mechanisms. This accumulation may have implications for understanding bacterial resilience and developing strategies for managing microbial growth in various environments .

| Application | Description |

|---|---|

| Microbial Production | Produced by bacteria; potential target for drug design. |

| Stress Response Studies | Insights into microbial adaptation under stress conditions. |

Case Studies

- Flavor Enhancement Study : A recent investigation demonstrated that adding sodium D-glutamate to low-sodium soups significantly improved consumer acceptance compared to control samples without the additive .

- Neurodegenerative Disease Research : A study examined the effects of elevated D-glutamate levels on neuronal cells under stress conditions, linking it to potential mechanisms involved in ALS development .

- Microbial Adaptation Research : An experiment using E. coli showed that under nutritional stress, the bacteria exhibited increased levels of sodium D-glutamate, suggesting its role in cellular adaptation and survival strategies .

Mechanism of Action

Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include NMDA, AMPA, and kainate receptors, which increase transmembrane calcium and sodium fluxes. The metabotropic receptors are G protein-coupled receptors that release secondary messengers or influence ion channels through G protein subunits . Free glutamic acid cannot cross the blood-brain barrier in significant quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium D-glutamate vs. L-glutamate

Key Insight: While L-glutamate dominates synaptic transmission, D-glutamate’s cortical enrichment suggests specialized roles in higher-order brain functions. Their metabolic fates diverge, with D-glutamate avoiding oxidative pathways common to other D-amino acids .

Sodium D-glutamate vs. D-serine

Key Insight : D-glutamate and D-serine exhibit opposing trends in cognitive aging, highlighting divergent regulatory mechanisms. D-serine’s role in NMDA receptor activation contrasts with D-glutamate’s putative neuromodulatory functions .

Sodium D-glutamate vs. D-aspartate

Key Insight : D-aspartate is evolutionarily conserved in neuroendocrine systems, while D-glutamate’s roles are more lineage-specific, such as developmental control in nematodes .

Sodium D-glutamate in Bacterial vs. Mammalian Systems

Key Insight: Bacteria utilize D-glutamate structurally and metabolically, whereas mammals rely on exogenous sources and cyclase-mediated detoxification .

Metabolic Pathways and Disease Associations

Sodium D-glutamate is implicated in pathways such as D-glutamine and D-glutamate metabolism , which are perturbed in:

Biological Activity

Sodium D-glutamate, a salt form of the amino acid D-glutamate, has gained attention for its biological activity and potential health implications. This article explores the metabolism, physiological effects, and associated health risks of sodium D-glutamate, supported by various studies and data tables.

Metabolism of Sodium D-Glutamate

Recent research indicates that D-glutamate is metabolized in mammalian tissues, particularly in the heart. A significant finding from a study on 9030617O03Rik-deficient mice revealed that D-glutamate accumulates in heart tissues, suggesting a role for this compound in cardiac function. The enzyme 9030617O03Rik was identified as a D-glutamate cyclase, converting D-glutamate into 5-oxo-D-proline, marking the first discovery of such an enzymatic activity in mammals .

Table 1: Enzymatic Activity of D-Glutamate Metabolism

| Enzyme | Function | Tissue Type |

|---|---|---|

| 9030617O03Rik | Converts D-glutamate to 5-oxo-D-proline | Heart |

| Glutamate racemase | Converts L-glutamate to D-glutamate | Kidney, Liver |

| D-glutamate oxidase | Oxidizes D-glutamate | Brain |

Physiological Effects

Sodium D-glutamate has been linked to various physiological effects. Studies indicate that it may influence energy balance and body weight regulation. For instance, monosodium glutamate (MSG), which contains sodium and glutamate, has been associated with hypothalamic lesions and leptin resistance in animal models, potentially leading to obesity .

Case Study: MSG and Body Weight Regulation

A cross-sectional study involving 752 participants in China found a positive correlation between MSG intake and body mass index (BMI). Participants who used MSG had significantly higher rates of overweight compared to non-users. Adjusted odds ratios indicated that those in the highest tertile of MSG intake had over double the risk of being classified as overweight .

Health Risks and Toxicity

The consumption of sodium D-glutamate has raised concerns regarding its potential health risks. Preclinical studies have highlighted associations between MSG administration and various health issues including:

- Cardiotoxicity : Indicated by changes in heart function parameters.

- Hepatotoxicity : Linked to liver damage and increased transaminases.

- Neurotoxicity : Associated with increased oxidative stress markers in neuronal tissues .

Table 2: Reported Health Risks Associated with Sodium D-Glutamate

Protective Measures Against Toxicity

Research has also explored protective agents against the adverse effects of sodium D-glutamate. For example, vitamins C and E have shown potential in mitigating oxidative stress induced by MSG in animal models. Other compounds like quercetin have been observed to improve antioxidant levels and reduce metabolic disturbances caused by MSG consumption .

Q & A

Q. What enzymatic mechanisms are responsible for D-glutamate synthesis in bacterial peptidoglycan biosynthesis, and how can these be experimentally characterized?

D-Glutamate synthesis in bacteria occurs via two primary pathways: (1) glutamate racemase , which stereoinverts L-glutamate to D-glutamate, and (2) D-amino acid aminotransferase , which transfers an amine group from D-alanine to α-ketoglutarate. To characterize these enzymes, researchers use kinetic assays (e.g., monitoring NADH oxidation for aminotransferase activity) and gene knockout studies to validate pathway contributions. For racemase activity, chiral chromatography (HPLC) or circular dichroism can quantify enantiomeric conversion rates .

Q. What methodologies are recommended for quantifying D-glutamate levels in mammalian tissues, considering its lower abundance relative to L-glutamate?

Sensitive detection requires chiral separation techniques , such as HPLC with enantiomer-specific columns (e.g., crown ether-based stationary phases) coupled with fluorescence detection. Enzymatic assays using D-glutamate oxidase provide specificity by converting D-glutamate to α-ketoglutarate and H₂O₂, measurable via spectrophotometry. Mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., D₅-glutamate) enhances accuracy in complex matrices like liver tissue, where D-glutamate constitutes ~9% of total glutamate .

Q. How can researchers distinguish between D-glutamate and sodium ion contributions in taste perception studies?

Use binary choice assays with controlled sodium concentrations (e.g., NaCl vs. sodium D-glutamate) in animal models. Electrophysiological recordings from gustatory nerves can isolate responses to D-glutamate-specific receptors. For human studies, psychophysical discrimination tests with rinse protocols (e.g., water vs. sodium chloride rinses) minimize ion interference. Cross-validation with molecular docking simulations of taste receptors (e.g., T1R1/T1R3) clarifies stereoselective binding .

Advanced Research Questions

Q. How do structural studies of glutamate racemase-D-glutamate complexes inform the design of species-specific antibacterial agents?

X-ray crystallography (e.g., resolving RacE from Bacillus subtilis at 1.8 Å) reveals active-site residues critical for substrate binding and stereoinversion. In silico mutagenesis identifies conserved electrostatic interactions (e.g., Arg 84 and Asp 98 in Thermus thermophilus racemase) that stabilize the glutamate carbanion intermediate. Species specificity is probed via comparative binding energy calculations (MM-PBSA) and minimum inhibitory concentration (MIC) assays against gram-positive/-negative strains .

Q. What molecular dynamics approaches elucidate the conformational restrictions imposed by monoclonal antibody binding to poly-γ-D-glutamate antigens?

Homology modeling of antibody-antigen complexes (e.g., mAb F26G3) followed by explicit-solvent MD simulations (e.g., 100 ns trajectories) quantifies binding-pocket rigidity. Metrics like radius of gyration (ROG) and solvent-accessible surface area (SASA) differentiate mobility between bound/unbound γ-D-glutamate residues. Conformational entropy changes are calculated using quasi-harmonic analysis , while free-energy perturbation predicts mutagenesis effects on binding affinity .

Q. How can metabolomic profiling be utilized to investigate the role of D-glutamate in microbial-host interactions, particularly in neurodegenerative models?

Untargeted metabolomics (LC-MS) of fecal/plasma samples identifies D-glutamate flux in pathways like D-glutamine/D-glutamate metabolism . Stable isotope-resolved tracing (¹³C-labeled glutamate) tracks microbial conversion to D-enantiomers. In Alzheimer’s models, multivariate analysis (PLS-DA) correlates D-glutamate levels with amyloid-beta toxicity, validated via neuronal viability assays (e.g., PC12 cell apoptosis post-D-glutamate exposure) .

Q. What experimental strategies are employed to assess the stereoselective binding affinity of transport proteins for D-glutamate over its L-enantiomer?

Differential scanning fluorimetry (DSF) measures thermal stabilization of proteins (e.g., VcGluP) upon D-glutamate binding. Tryptophan fluorescence quenching quantifies dissociation constants (Kd), with L/D-glutamate titrations revealing enantiomer preference. Crystallographic competition assays (soaking crystals with racemic mixtures) and ITC (isothermal titration calorimetry) provide thermodynamic profiles (ΔH, ΔS) .

Q. In neurotoxicology studies, how does the incorporation of D-glutamate into amyloid-beta peptides influence aggregation kinetics and cellular toxicity?

Solid-phase peptide synthesis introduces D-glutamate at specific Aβ42 residues (e.g., position 7). Thioflavin T fluorescence and transmission electron microscopy (TEM) monitor fibril formation rates. Cytotoxicity is assessed via MTT assays in neuronal cell lines, while circular dichroism spectroscopy confirms structural transitions (α-helix to β-sheet). Comparative studies with wild-type Aβ42 highlight stabilized pre-fibrillary aggregates in D-glutamate variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.